B1164513 Primary Vascular Eicosanoid LC-MS Mixture

Primary Vascular Eicosanoid LC-MS Mixture

Número de catálogo B1164513
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This mixture contains a collection of vasoactive eicosanoids, including the characteristic metabolites of both prostaglandin I2 (PGI2;  Item No. 18220) and thromboxane A2 (TXA2), as well as several additional HETE and EET metabolites produced by platelets and the cytochrome P450 pathway of arachidonic acid metabolism. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in LC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.Whereas PGI2 is a potent vasodilator and inhibitor of human platelet aggregation, TXA2 causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. Because both are rapidly hydrolyzed and metabolized, TXB2, 11-dehydro TXB2, and 6-keto PGF1α serve as useful markers for their synthesis. Certain HETEs and EETs have been shown to either inhibit platelet activation or regulate vasoconstriction.

Aplicaciones Científicas De Investigación

1. Biomarker Identification for Inflammatory Diseases

Eicosanoids, crucial mediators and regulators of inflammation and oxidative stress, are often used as biomarkers to evaluate disease severity and therapeutic responses in various diseases, particularly in inflammatory bowel disease (IBD). A sensitive LC-MS/MS method has been developed for quantifying key eicosanoids, aiding in the prognosis of IBD and evaluating therapy responses (Chhonker et al., 2021).

2. Advancements in Analytical Techniques

The shift from GC-MS/MS to LC-MS/MS in eicosanoid analysis has brought about significant challenges, including the need for improved analytical certainty. LC-MS/MS users are encouraged to draw upon the extensive knowledge from GC-MS/MS applications in eicosanoid analysis for better outcomes in research (Tsikas & Zoerner, 2014).

3. Eicosanoids in Cellular Models

LC-MS/MS is a robust technique for analyzing a wide range of eicosanoids in biological samples within a short time. Its application in cell models is crucial for understanding various physiological and pathophysiological processes, such as inflammation, diseases with inflammatory components, and cancer (Martín-Venegas, Jáuregui, & Moreno, 2014).

4. Clinical Research Applications

LC-MS/MS methods for eicosanoid analysis are extensively used in clinical research, particularly in major diseases like respiratory diseases, diabetes, cancer, and cardiovascular diseases. Attention to preanalytical aspects and the application of UHPLC and MRM in mass spectrometric detection are critical for accurate results (Kortz, Dorow, & Ceglarek, 2014).

Propiedades

Nombre del producto

Primary Vascular Eicosanoid LC-MS Mixture

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.